molecular formula C23H21N3O2 B2671972 (1H-indol-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone CAS No. 2034316-71-5

(1H-indol-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

Cat. No. B2671972
CAS RN: 2034316-71-5
M. Wt: 371.44
InChI Key: LATOYPUNESIXGG-UHFFFAOYSA-N
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Description

“(1H-indol-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone” is an organic compound that belongs to the class of compounds known as hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group .


Molecular Structure Analysis

Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The specific molecular structure of “(1H-indol-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone” is not explicitly mentioned in the literature.

Scientific Research Applications

Synthesis and Medicinal Chemistry

The compound (1H-indol-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone serves as a versatile scaffold in the synthesis of various bioactive molecules and natural products. Its structural elements, including the indole and quinoline moieties connected via a piperidine linker, are frequently encountered in compounds with significant pharmacological activities. Chiral oxazolopiperidone lactams, derived from similar structures, are highlighted for their role as intermediates in the enantioselective synthesis of piperidine-containing natural products and bioactive compounds, offering a pathway to a broad spectrum of structurally diverse molecules (Escolano, Amat, & Bosch, 2006).

Spectroscopic and Environmental Studies

The structural and environmental effects on the spectroscopic properties of similar compounds, such as (3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, have been thoroughly investigated. These studies reveal how various substitutions and environmental factors influence the electronic absorption, excitation, and fluorescence properties, providing insights into the design of functional materials with desired photophysical characteristics (Al-Ansari, 2016).

Fluorescence Applications

The development of fluorescent probes and imaging agents often utilizes compounds with complex heterocyclic structures, including those resembling (1H-indol-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone. For example, rhenium tricarbonyl complexes with derivatives of benzimidazole, quinoline, and tryptophan exhibit potential for fluorescence applications, highlighting the versatility of such compounds in creating sensitive and selective imaging tools (Wei et al., 2006).

Anticancer Research

Hybrid molecules containing indole, quinoline, and oxadiazole moieties have shown promise in anticancer drug development. The strategic synthesis and evaluation of these hybrids, such as quinoline–indole–oxadiazoles, for their cytotoxic potential and computational tubulin binding studies, demonstrate their potential as effective cancer therapeutics (Kamath, Sunil, & Ajees, 2016).

Chemosensor Development

The compound's structural framework is conducive to modifications that enable the development of chemosensors. For instance, naphthalene-quinoline conjugates have been employed to create ratiometric chemosensors for metal ions, with the resulting complexes acting as secondary sensors for other analytes, showcasing the compound's utility in the design of sensitive and selective sensors for environmental and biological monitoring (Roy, Dey, & Roy, 2016).

properties

IUPAC Name

1H-indol-3-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c27-23(19-15-25-20-8-2-1-7-18(19)20)26-13-10-17(11-14-26)28-21-9-3-5-16-6-4-12-24-22(16)21/h1-9,12,15,17,25H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATOYPUNESIXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

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